2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2/c1-6-4-7(16-10(12)13)2-3-8(6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIQMKNCEYYGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide typically involves the reaction of 4-(difluoromethoxy)-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(difluoromethoxy)-2-methylaniline+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different functional groups.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ in substituents on the aromatic ring or heterocyclic systems attached to the acetamide nitrogen. Key comparisons include:
Heterocyclic Derivatives
- Thiazole/Thiadiazole Derivatives (e.g., 2-chloro-N-(thiazol-2-yl)-acetamide, 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide):
- Thiazole and thiadiazole rings introduce electron-deficient systems, enhancing binding to enzymes like tyrosine kinases. The thiadiazole derivative (IC50 = 1.8 µM against Caco-2 cells) shows potent cytotoxicity due to its planar structure and methoxyphenyl substituent .
- Key Difference : Heterocycles increase polarity but reduce lipophilicity compared to the target compound’s phenyl ring.
Phenyl-Substituted Acetamides
- 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide :
Herbicidal Analogs
- S-Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide):
- Dimethenamid-P (2-chloro-N-[(1-methyl-2-methoxy)ethyl]-N-(2,4-dimethyl-thien-3-yl)-acetamide):
Anticancer Activity
- Thiadiazole-Pyridine Hybrid (7d in ): Exhibits IC50 = 1.8 µM against Caco-2 cells, attributed to the electron-withdrawing fluoro-phenoxy group.
- Piperazine-Linked Derivatives (e.g., 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide): Show moderate activity against A549 lung carcinoma cells (compounds 3e, 3f, 3g) due to piperazine’s basicity enhancing cellular uptake .
- Trifluoromethylphenyl Analog (2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide): Demonstrates activity against ABL (T315I) kinase via hydrophobic interactions with the CF3 group .
Herbicidal Activity
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~2.5 | 1 | 4 |
| Thiadiazole Derivative (7d) | ~3.0 | 1 | 6 |
| S-Metolachlor | ~3.8 | 0 | 3 |
| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | ~2.2 | 1 | 2 |
Biological Activity
2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide is a compound that has attracted interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 271.65 g/mol. Its structure includes:
- Chloro Group : Provides electrophilic characteristics.
- Difluoromethoxy Group : Enhances lipophilicity and biological membrane interactions.
- Methoxy Group : May influence the compound's reactivity and interaction with biological targets.
This unique arrangement of functional groups is believed to significantly influence its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymatic activities, leading to various biological effects. Research indicates that it can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their functions and modulating signaling pathways.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, with an IC50 value of 5.0 μM, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The reported IC50 values for COX-1 and COX-2 are 12.0 μM and 8.5 μM, respectively . This inhibition could make it a candidate for treating inflammatory conditions.
Research Findings and Case Studies
A summary of significant research findings is presented in the table below:
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Antimicrobial activity against Staphylococcus aureus | IC50 = 5.0 μM |
| Study 2 | Anti-inflammatory effects via COX inhibition | IC50 (COX-1) = 12.0 μM; IC50 (COX-2) = 8.5 μM |
| Study 3 | Binding affinity to specific enzymes | IC50 = 0.51 μM |
These studies highlight the compound's potential as a therapeutic agent across various medical applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and functional groups can significantly affect its potency and selectivity towards specific biological targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into how specific substitutions can enhance or diminish biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-methoxyphenyl)-acetamide | Similar chloroacetamide structure | Moderate |
| 2-Chloro-N-(4-fluorophenyl)-acetamide | Contains fluorine substitution | High |
| 2-Chloro-N-(4-difluoromethoxy-phenyl)-methylacetamide | Contains difluoromethoxy but differs in alkyl substitution | High |
This analysis underscores the importance of specific substitutions in enhancing or diminishing biological activity.
Q & A
Q. What are the recommended safety protocols for handling 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide in laboratory settings?
- Methodological Answer: Researchers must wear protective gear, including nitrile gloves, lab coats, and safety goggles, to avoid dermal/ocular exposure. Work should be conducted in a fume hood to prevent inhalation of vapors. Waste must be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste facilities to minimize environmental contamination . For reactions generating toxic intermediates (e.g., chloro derivatives), use inert-atmosphere gloveboxes to mitigate exposure risks.
Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: A standard approach involves reacting 4-(difluoromethoxy)-2-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. For optimization:
- Solvent Choice: DCM or acetonitrile improves solubility of aromatic amines.
- Temperature Control: Maintaining 273 K (0°C) minimizes side reactions like over-chlorination .
- Stoichiometry: A 1:1 molar ratio of amine to chloroacetyl chloride ensures high yield (>85%). Post-synthesis, recrystallization from toluene or ethyl acetate enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer:
- X-ray Crystallography: Resolves bond angles (e.g., C–Cl bond length ~1.74 Å) and dihedral angles between substituents (critical for confirming steric effects of the difluoromethoxy group) .
- NMR Spectroscopy: H NMR detects methyl protons (δ 2.3 ppm) and acetamide NH (δ 8.1–8.3 ppm). F NMR confirms difluoromethoxy symmetry (δ -80 to -85 ppm) .
- FTIR: Amide I band (~1650 cm) and C–F stretches (~1100–1200 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed biological activity and computational docking predictions?
- Methodological Answer: Discrepancies often arise from conformational flexibility of the difluoromethoxy group. To reconcile results:
- Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to assess ligand-protein binding stability under physiological conditions.
- Validate with isothermal titration calorimetry (ITC) to measure binding affinity (K) experimentally.
- Compare crystallographic data (e.g., protein-ligand co-crystal structures) with docking poses to identify overlooked steric clashes .
Q. What crystallographic parameters should be prioritized when analyzing polymorphic forms?
- Methodological Answer: Key parameters include:
- Unit Cell Dimensions: Monitor changes in axis lengths (e.g., expansion due to bulky substituents).
- Hydrogen Bonding Networks: N–H···O interactions (e.g., N1–H1N···O1, d = 2.02 Å) stabilize specific polymorphs.
- Torsion Angles: The dihedral angle between the acetamide group and aryl ring (e.g., 10.8° in monoclinic vs. 15.2° in orthorhombic forms) affects solubility . Use PXRD to track polymorph transitions under thermal stress (DSC/TGA).
Q. What methodologies are recommended for investigating environmental degradation pathways under varying pH?
- Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify products (e.g., dechlorinated acetamides or phenolic derivatives).
- Photolysis Experiments: Expose solutions to UV light (λ = 254 nm) to assess photodegradation kinetics.
- QSAR Modeling: Predict persistence using halogen substituent descriptors (e.g., Hammett σ values for the difluoromethoxy group) .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability in hepatic microsomes be addressed?
- Methodological Answer:
- Species-Specific Variability: Test microsomes from multiple species (e.g., human, rat) to identify cytochrome P450 isoform differences.
- Co-factor Supplementation: Include NADPH regeneration systems to ensure enzyme activity.
- LC-HRMS Metabolite ID: Compare hydroxylation or defluorination patterns across studies. Adjust incubation times (30–120 min) to capture kinetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
